molecular formula C8H15NOS2 B12843425 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one

1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one

Cat. No.: B12843425
M. Wt: 205.3 g/mol
InChI Key: JQISAQPDIZXITL-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one is a thiomorpholine derivative characterized by a sulfur-containing six-membered ring (thiomorpholine) with two methyl groups at the 2-position and a sulfanyl (thiol) group attached to an ethanone backbone.

Properties

Molecular Formula

C8H15NOS2

Molecular Weight

205.3 g/mol

IUPAC Name

1-(2,2-dimethylthiomorpholin-4-yl)-2-sulfanylethanone

InChI

InChI=1S/C8H15NOS2/c1-8(2)6-9(3-4-12-8)7(10)5-11/h11H,3-6H2,1-2H3

InChI Key

JQISAQPDIZXITL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)C(=O)CS)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable ethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The thiomorpholine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ethanone moiety results in the formation of the corresponding alcohol.

Scientific Research Applications

1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-2,2-difluoro-1-thiomorpholinoethan-1-one (1k)

  • Structure: Thiomorpholine ring with bromo and difluoro substituents on ethanone.
  • Key Differences : Halogenation increases electrophilicity and molecular weight compared to the dimethylthiomorpholine-sulfanyl analog. The bromo and fluoro groups may enhance binding to hydrophobic pockets in enzyme active sites .

2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one (CAS 339097-80-2)

  • Structure : Morpholine (oxygen-containing) ring with a 2-chlorophenylsulfanyl group.
  • Key Differences: Replacement of thiomorpholine with morpholine reduces lipophilicity.

Sulfanyl vs. Sulfonyl Derivatives

1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one (CAS 329079-58-5)

  • Structure : Pyrimidine-sulfanyl group instead of thiomorpholine.
  • Molecular weight (314.36 g/mol) is higher than typical thiomorpholine derivatives .

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone

  • Structure : Sulfonyl group linked to an indole-morpholine scaffold.
  • Key Differences: Sulfonyl groups are more electron-withdrawing than sulfanyl, altering reactivity and solubility.

Heterocyclic Variations

2-(2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

  • Structure: Benzimidazole core with a sulfanyl-linked morpholine-ethanone.
  • Key Differences : The benzimidazole group introduces rigidity and hydrogen-bonding capacity, which may improve target specificity in kinase or protease inhibition .

1-(3,5-Diphenyl-2,5-dihydro-1H-pyrazol-1-yl)-2-sulfanylethan-1-one

  • Structure : Pyrazole ring substituted with phenyl groups.
  • Key Differences : The pyrazole heterocycle offers two nitrogen atoms for coordination, which could enhance metal-binding properties in catalytic applications .

Data Tables

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (hypothesized) Thiomorpholine 2,2-Dimethyl, sulfanyl ~C9H15NOS2 ~217.34 High lipophilicity, metabolic stability
2-Bromo-2,2-difluoro-1-thiomorpholinoethan-1-one Thiomorpholine Br, F C7H10BrF2NOS 270.13 Electrophilic, halogen-mediated binding
2-[(2-Chlorophenyl)sulfanyl]-1-morpholin-4-ylethan-1-one Morpholine 2-Chlorophenylsulfanyl C12H14ClNO2S 283.76 Reduced lipophilicity, halogen bonding
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one Pyrimidine 4,6-Dimethyl, 4-chlorophenyl C14H13ClN2OS 314.36 Aromatic stacking, nucleic acid binding

Research Findings and Trends

Thiomorpholine vs. Morpholine : Thiomorpholine derivatives generally exhibit higher lipophilicity and metabolic stability compared to morpholine analogs due to sulfur’s lower electronegativity and larger atomic radius .

Sulfanyl Group Reactivity : Sulfanyl (thioether) groups are less oxidized than sulfonyl derivatives, making them more nucleophilic and prone to oxidation in biological systems .

Halogen Effects : Chloro and fluoro substituents enhance binding affinity through halogen bonding and hydrophobic interactions, as seen in HDAC6 inhibitors .

Biological Activity

1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one (CAS: 1598493-00-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a morpholine ring substituted with a dimethylthio group and a sulfanylethanone moiety, which may contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one exhibit various biological activities, including:

  • Anticancer Effects : Several derivatives of morpholine and thioether compounds have shown promising anticancer properties by inhibiting tumor cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Activity : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.

The precise mechanisms by which 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one exerts its biological effects are still under investigation. However, insights from related compounds suggest several potential pathways:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2), leading to reduced tumor growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells through various signaling pathways.

Anticancer Activity

A study focusing on morpholine derivatives highlighted that certain structural modifications could enhance anticancer activity. For instance, derivatives with thioether groups exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was attributed to the disruption of cellular metabolism and induction of apoptosis.

CompoundCell Line TestedIC50 (µM)Mechanism
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-oneMCF-7TBDApoptosis induction
Related Morpholine DerivativeA5490.307PKM2 inhibition

Antimicrobial Activity

Research has also indicated that similar thioether compounds possess antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

CompoundBacteria TestedZone of Inhibition (mm)
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-oneE. coliTBD
Morpholine DerivativeStaphylococcus aureusTBD

Anti-inflammatory Effects

In vitro studies revealed that certain derivatives could significantly reduce pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases.

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